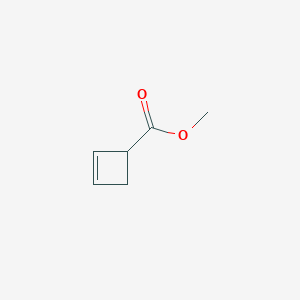

Methyl cyclobut-2-ene-1-carboxylate

Description

Historical Evolution of Cyclobutene (B1205218) Chemistry

The journey into the chemistry of four-membered carbocycles began with the first synthesis of cyclobutane (B1203170) in 1907 through the hydrogenation of cyclobutene. This early work laid the foundation for exploring the unique reactivity of these strained ring systems. Over the decades, the synthesis of cyclobutene derivatives has evolved significantly, with the development of sophisticated methods such as [2+2] cycloaddition reactions. These reactions, often facilitated by photochemical or catalytic conditions, allow for the efficient construction of the cyclobutene framework. The continuous refinement of these synthetic strategies has made a wide array of substituted cyclobutenes, including cyclobutene carboxylates, more accessible for research and application.

Structural Significance of the Cyclobutene Moiety in Synthetic Design

The inherent ring strain in the cyclobutene molecule is a key determinant of its chemical reactivity and, consequently, its utility in synthetic organic chemistry. This strain makes cyclobutene derivatives susceptible to ring-opening reactions, providing a pathway to more complex, linear, or larger cyclic structures that would be challenging to assemble otherwise. This reactivity has been harnessed in the total synthesis of various natural products. researchgate.net

Furthermore, the rigid, puckered three-dimensional structure of the cyclobutane and cyclobutene core is of interest in medicinal chemistry. nih.gov Incorporating this motif into drug candidates can influence their conformational properties, potentially enhancing their binding affinity to biological targets and improving metabolic stability. smolecule.com The cyclobutane skeleton is not just a synthetic curiosity; it is found in a number of natural products with interesting biological activities, further highlighting its structural importance. acs.org

Overview of Research Trajectories for Methyl Cyclobut-2-ene-1-carboxylate and Analogues

This compound and its analogues have emerged as versatile intermediates in organic synthesis. A notable application is their use in [2+2] photocycloaddition reactions to construct complex polycyclic systems, a key step in the synthesis of some natural products. researchgate.net For instance, the reaction of (-)-piperitone with methyl cyclobutene carboxylate yields a tricyclic compound, demonstrating the utility of this building block in creating molecular complexity. researchgate.net

The research on cyclobutene carboxylates extends beyond their role as synthetic intermediates. There is growing interest in their potential biological activities. smolecule.com Studies are exploring how the unique structural and electronic properties of the cyclobutene ring in these compounds might lead to interactions with biological macromolecules, opening avenues for the development of new therapeutic agents. smolecule.com Therefore, the research trajectories for this compound and its analogues are twofold: as valuable building blocks for the synthesis of complex molecules and as potential scaffolds for the discovery of new biologically active compounds. smolecule.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 15963-45-8 | C6H8O2 | 112.13 |

| Methyl 1-methylcyclobut-2-ene-1-carboxylate | 131179-07-2 | C7H10O2 | 126.15 |

| (-)-Piperitone | 6091-53-8 | C10H16O | 152.23 |

| Ethyl cyclobutanecarboxylate | 14924-53-9 | C7H12O2 | 128.17 |

| Cyclobutane | 287-23-0 | C4H8 | 56.11 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

methyl cyclobut-2-ene-1-carboxylate |

InChI |

InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h2-3,5H,4H2,1H3 |

InChI Key |

BZWAIHGCFIBCQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Cyclobut 2 Ene 1 Carboxylate and Derivatives

Cycloaddition Reactions as Foundational Approaches

Cycloaddition reactions represent a powerful and direct strategy for the construction of the cyclobutane (B1203170) and cyclobutene (B1205218) frameworks. digitellinc.com These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition Strategies in Cyclobutene Carboxylate Synthesis

The [2+2] cycloaddition, a reaction where two components with double bonds react to form a four-membered ring, stands out as a primary method for synthesizing cyclobutane and cyclobutene derivatives. nih.gov This approach can be initiated either thermally or photochemically and offers a convergent pathway to these strained ring systems.

Thermal [2+2] cycloadditions often involve the reaction of electron-rich enamines with electron-deficient alkenes, such as fumarates. This process can be conducted as a multicomponent reaction, providing a convenient route to functionalized cyclobutanes which can then be converted to cyclobutenes. manchester.ac.uk For instance, stirring an aldehyde, a secondary amine, and a fumarate (B1241708) with potassium carbonate in acetonitrile (B52724) can produce 4-substituted 3-dialkylaminocyclobutane-1,2-dicarboxylates. manchester.ac.uk Another thermal approach involves the cycloaddition of in situ-generated keteniminium salts with vinyl boronates, yielding borylated cyclobutanes in a single step. nih.gov

Photoinduced [2+2] cycloadditions are a cornerstone for cyclobutane synthesis, particularly those involving α,β-unsaturated carbonyl compounds. digitellinc.comresearchgate.net These reactions typically proceed through the excitation of the carbonyl compound to a triplet state, which then reacts with an alkene to form a 1,4-biradical intermediate that cyclizes to the cyclobutane product. researchgate.netyoutube.com The use of photosensitizers can facilitate this process by promoting the formation of the reactive triplet state. rsc.org While direct irradiation of α,β-unsaturated esters like methyl acrylate (B77674) with ethylene (B1197577) may not be efficient due to competing deactivation pathways, cyclic enones like 2-cyclohexenone readily undergo this reaction. researchgate.net The photocycloaddition of α,β-unsaturated sulfones with alkenes has also been successfully demonstrated, expanding the scope of this methodology. digitellinc.com

Table 1: Examples of Thermal and Photoinduced [2+2] Cycloadditions

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Diethylamine, Dialkyl fumarate | K₂CO₃, Acetonitrile, 25 °C | 4-Substituted 3-dialkylaminocyclobutane-1,2-dicarboxylate | manchester.ac.uk |

| Amide, Vinyl boronate | Thermal | Borylated cyclobutane | nih.gov |

| Phenyl styryl sulfone, 2,3-Dimethylbut-2-ene | Photochemical | Cyclobutane | digitellinc.com |

| 2-Cyclohexenone, Ethylene | Photochemical | Cyclobutane | researchgate.net |

| Ketones, Danishefsky diene | Photochemical | Oxetane | rsc.org |

Achieving stereocontrol in [2+2] cycloadditions is crucial for the synthesis of complex molecules. In photochemical cycloadditions, the stereochemistry of the product is often determined by the geometry of the reactants and the stability of the intermediate biradical. youtube.com For instance, the reaction of trans-3-(4-pyridyl) acrylic acid salts in the solid state can lead to the stereoselective formation of either head-to-head or head-to-tail cyclobutane derivatives, with the outcome controlled by the anion present in the salt. researchgate.net

The use of chiral auxiliaries or catalysts can induce enantioselectivity. mdpi.com For example, chiral allenes have been used in regio- and stereoselective [2+2] cycloadditions with dichloroketene (B1203229) to produce chiral cyclobutenones with complete transfer of optical purity. mdpi.com Organocatalysis has also emerged as a powerful tool for controlling stereochemistry. For example, the dual activation of α,β-unsaturated aldehydes and nitroolefins using amino- and hydrogen-bonding catalysis can lead to the formation of nitrocyclobutanes with four contiguous stereocenters with high diastereomeric and enantiomeric control. mdpi.com

Table 2: Strategies for Stereocontrol in [2+2] Cycloadditions

| Strategy | Example | Outcome | Reference |

|---|---|---|---|

| Solid-State Reaction | Photochemical [2+2] cycloaddition of trans-3-(4-pyridyl) acrylic acid salts | Stereoselective formation of head-to-head or head-to-tail isomers | researchgate.net |

| Chiral Allenes | [2+2] cycloaddition of a chiral allene (B1206475) with dichloroketene | Chiral cyclobutenone with complete transfer of optical purity | mdpi.com |

| Organocatalysis | Dual activation of α,β-unsaturated aldehydes and nitroolefins | Nitrocyclobutanes with four contiguous stereocenters | mdpi.com |

Dearomative cycloadditions provide a powerful method for accessing three-dimensional, sp³-rich fused ring systems from simple, flat aromatic starting materials. nih.gov These reactions involve the disruption of an aromatic system to form a new cyclic structure. Visible light-mediated energy transfer catalysis has emerged as a sustainable approach to initiate these transformations, avoiding the need for harsh UV irradiation. rsc.org

An example of this is the electrochemical [2+2] cycloaddition of N-acyl indoles with alkynes, which yields cyclobutene-fused indolines under mild, oxidant-free conditions. rsc.org This method exhibits broad substrate scope and good functional group tolerance. rsc.org Similarly, visible light-induced intramolecular [2+2] cycloadditions of C2-substituted heteroarenes have been used to synthesize cyclobutane-pyrrolidinone-fused tetracyclic scaffolds. nih.gov Computational studies have been employed to understand the regioselectivity and reaction pathways in these dearomative processes. nih.gov

Formal [2+2] Cycloaddition (Michael–Dieckmann-type reactions)

A formal [2+2] cycloaddition can be achieved through a sequence of reactions, such as a Michael addition followed by a Dieckmann condensation. This approach has been utilized in the synthesis of substituted cyclobutane skeletons. For instance, the reaction of 2-acylaminoacrylates with an appropriate Michael acceptor, followed by an intramolecular cyclization, provides access to functionalized cyclobutanes. mdpi.com

A notable example is the tandem [2+2] cycloaddition-Dieckmann condensation involving ynolate anions. nih.gov The ynolate anion undergoes a [2+2] cycloaddition with a δ- or γ-keto ester to form a β-lactone enolate. This intermediate then undergoes a Dieckmann condensation to yield a bicyclic β-lactone, which can be easily decarboxylated to produce 2,3-disubstituted cyclopentenones and cyclohexenones in a one-pot reaction. nih.gov The Dieckmann condensation itself is a base-catalyzed intramolecular condensation of a diester, typically used to form 5- or 6-membered β-keto esters. organic-chemistry.orgmasterorganicchemistry.com

Catalyst-Controlled Cycloadditions to Cyclobutene Scaffolds

Catalysts play a pivotal role in controlling the regio- and enantioselectivity of cycloaddition reactions leading to cyclobutene scaffolds. nih.gov Gold(I) catalysts, for example, have been successfully employed in the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes using non-C₂-chiral Josiphos digold(I) complexes. acs.org This methodology has been applied to the enantioselective total synthesis of natural products like rumphellaone A. acs.org

Brønsted acid catalysis has also been shown to be effective in inducing cycloaddition reactions of donor-acceptor cyclobutenes. nih.gov For instance, the reaction of 1H-isochromene acetals with donor-acceptor cyclobutenes in the presence of a Brønsted acid like HNTf₂ can lead to formal [4+4]-cycloaddition products. nih.gov The proposed mechanism involves the formation of a highly reactive benzopyrylium intermediate that reacts with the cyclobutene. nih.gov

Table 3: Catalyst-Controlled Cycloadditions for Cyclobutene Synthesis

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Gold(I) Catalyst | Terminal alkynes, Alkenes | Enantioenriched cyclobutenes | acs.org |

| Brønsted Acid | 1H-Isochromene acetals, Donor-acceptor cyclobutenes | Fused bicyclic systems | nih.gov |

Wittig Reaction-Based Synthetic Pathways for Cyclobutene Carboxylates

The Wittig reaction, a cornerstone of alkene synthesis, provides a powerful method for converting aldehydes and ketones into alkenes using phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.comlibretexts.org Its application in the synthesis of cyclobutene carboxylates often involves intramolecular cyclization strategies or the olefination of a cyclobutanone (B123998) precursor. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, often called a Wittig reagent. wikipedia.orglibretexts.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, tend to produce (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

In the context of cyclobutene carboxylate synthesis, a key strategy involves the use of a precursor containing both a carbonyl group and a phosphonium ylide (or its precursor) within the same molecule, positioned to favor a four-membered ring closure. Another approach is the direct Wittig olefination of a pre-formed cyclobutanone bearing a carboxylate group. The reaction is valued for its functional group tolerance, allowing groups like esters to remain intact during the transformation. libretexts.org For instance, the synthesis of Leukotriene A methyl ester utilizes the Wittig reaction on a substrate containing both an epoxide and an ester group, which survive the reaction conditions. libretexts.org

One-pot cascade reactions involving a Wittig olefination followed by an intramolecular [2+2] cycloaddition have also been developed as a strategy to access the cyclobutane framework. researchgate.net Furthermore, Wittig reactions have been successfully performed in aqueous media using stabilized ylides, which can be advantageous for substrates bearing sensitive functional groups like carboxylic acids. stackexchange.com

Table 1: Key Features of the Wittig Reaction in Synthesis

| Feature | Description | Reference |

| Reactants | Aldehyde or Ketone + Phosphonium Ylide (Wittig Reagent) | wikipedia.orglibretexts.org |

| Product | Alkene + Triphenylphosphine (B44618) Oxide | masterorganicchemistry.com |

| Intermediate | Oxaphosphetane | libretexts.orgorganic-chemistry.org |

| Driving Force | Formation of stable P=O bond in triphenylphosphine oxide | masterorganicchemistry.com |

| Stereoselectivity | Stabilized ylides → (E)-alkenes; Non-stabilized ylides → (Z)-alkenes | organic-chemistry.org |

| Functional Group Tolerance | Tolerates esters, ethers, and epoxides | libretexts.org |

Radical Cascade Strategies for Functionalized Cyclobutenes from Precursors

Radical cascade reactions have emerged as a powerful strategy for the rapid construction of complex molecules from simple precursors in a single step. nih.gov A novel and efficient copper-catalyzed radical cascade has been developed for the synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. nih.govrsc.orgdp.techresearchgate.net This methodology is significant as it achieves the construction of the cyclobutene skeleton while simultaneously introducing multiple functional groups, a transformation not previously accomplished from simple cyclobutane starting materials. rsc.orgdp.tech

The process involves the cleavage of four or five C–H bonds of a cyclobutane precursor and the concurrent formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. nih.govrsc.org Using a copper catalyst and an oxidant such as N-fluorobenzenesulfonimide (NFSI), a diverse range of cyclobutene derivatives can be synthesized efficiently. nih.govrsc.org Products include diaminated, disulfonylated, and even tribrominated cyclobutenes, all generated under mild conditions and in good yields. rsc.orgresearchgate.net

For example, the reaction of arylcyclobutane with NFSI in the presence of a copper(I) bromide (CuBr) catalyst leads to 1,3-diaminocyclobutene products. researchgate.net Similarly, reacting cyclobutanes with sodium sulfinates (Ar2SO2Na) under copper catalysis yields 1,3-disulfonylcyclobutenes. researchgate.net A particularly noteworthy transformation is the tribromination of cyclobutanes, which involves the cleavage of five aliphatic C–H bonds and the formation of three new C–Br bonds to afford 1,3,3-tribromocyclobutene. rsc.org

This strategy represents the first synthesis of cyclobutene derivatives directly from cyclobutanes with the simultaneous introduction of external functional groups. rsc.org Mechanistic studies suggest that the transformation proceeds via a radical cascade involving multiple sp3 C–H bond hydrogen abstractions. nih.gov

Table 2: Examples of Copper-Catalyzed Radical Cascade Functionalization of Cyclobutanes

| Precursor | Reagents | Catalyst System | Product Type | Reference |

| Arylcyclobutane | N-fluorobenzenesulfonimide (NFSI) | CuBr | 1,3-Diaminocyclobutene | researchgate.net |

| Cyclobutane | Ar₂SO₂Na, NFSI | Cu(CH₃CN)₄PF₆, Ligand | 1,3-Disulfonylcyclobutene | rsc.orgresearchgate.net |

| Cyclobutane | LiBr, NFSI | CuBr | 1,3,3-Tribromocyclobutene | rsc.org |

Palladium-Catalyzed Transformations for Cyclobutene Derivatives

Palladium catalysis offers a versatile and powerful platform for the synthesis of complex carbocyclic frameworks, including cyclobutene derivatives. acs.orgnih.gov A notable development is the palladium-catalyzed site-selective regiodivergent carbocyclization of dienallenes and trienallenes, which can be switched to produce either cis-1,4-disubstituted cyclohexenes or trans-1,2-disubstituted cyclobutenes. nih.govacs.org This switch is controlled by simple additives; organophosphoric acids favor the formation of cyclohexenes, while amines like triethylamine (B128534) direct the reaction toward fully substituted cyclobutenes. nih.govacs.org This method provides stereospecific access to these valuable four-membered rings under mild conditions. acs.org

Another strategy involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides, which can yield cyclobutenes among other structurally diverse products. organic-chemistry.org Furthermore, palladium-catalyzed alkene difunctionalization reactions have been developed to construct methylene (B1212753) cyclobutanes. nih.govresearchgate.net These reactions can be directed toward either 4-exo-cyclization to give cyclobutanes or 5-endo-cyclization to yield cyclopentanes by selecting the appropriate phosphine ligand. researchgate.net For instance, using tris(2,4-di-tert-butylphenyl)phosphite as a ligand promotes the formation of methylene cyclobutane products. researchgate.net

The synthesis of benzocyclobutenes has also been achieved via palladium-catalyzed C-H activation of methyl groups in appropriately substituted precursors. acs.org This method utilizes a Pd(OAc)₂/PᵗBu₃ catalyst system with a carbonate base. acs.org While conventional [2+2] cycloadditions often require electronically biased substrates, these palladium-catalyzed methods expand the scope and provide alternative pathways to strained ring systems. acs.org

Table 3: Ligand/Additive Control in Palladium-Catalyzed Cyclizations

| Substrate Type | Catalyst System | Additive/Ligand | Major Product | Reference |

| Dienallenes | Palladium | Triethylamine | trans-1,2-Disubstituted Cyclobutene | nih.govacs.org |

| Dienallenes | Palladium | Organophosphoric Acid | cis-1,4-Disubstituted Cyclohexene (B86901) | nih.govacs.org |

| 1,5-Dien-2-yl triflates | Pd(OAc)₂ | tris(2,4-di-tert-butylphenyl)phosphite | Methylene Cyclobutane | researchgate.net |

| 1,5-Dien-2-yl triflates | Pd(OAc)₂ | 1,2-bis(diphenylphosphino)benzene | Methylene Cyclopentane | researchgate.net |

One-Pot Cyclobutenylation/Deprotection Cascade for Substituted Cyclobutenes

One-pot cascade reactions, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly efficient approach in modern organic synthesis. rsc.orgrsc.org In the context of cyclobutene synthesis, such strategies can rapidly build molecular complexity. A notable example is the one-pot synthesis of silylated cyclobutene derivatives. nih.gov

This process begins with a copper-catalyzed conjugate 1,4-addition of a zinc-based silicon nucleophile to a substituted cyclobutenone. nih.gov The resulting intermediate metal enolate can then be trapped in situ with an electrophile, such as ClP(O)(OPh)₂, to furnish a cyclobutenyl phosphate. This stable intermediate can then be subjected to a Kumada cross-coupling reaction to introduce further substitution, yielding highly functionalized silylated cyclobutene derivatives. nih.gov This sequence demonstrates a powerful one-pot method for generating diverse cyclobutenes from a common cyclobutenone precursor.

Table 4: Example of a One-Pot Sequential Synthesis of Silylated Cyclobutenes

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

| 1 | Copper-Catalyzed Conjugate Silylation | Cyclobutenone, Me₂PhSiZnCl·2LiCl, Cu(CH₃CN)₄PF₆ | β-silylated cyclobutanone (after hydrolysis) | nih.gov |

| 2 | In-situ Enolate Trapping | Intermediate enolate, ClP(O)(OPh)₂ | Silylated cyclobutenyl phosphate | nih.gov |

| 3 | Kumada Cross-Coupling | Silylated cyclobutenyl phosphate, Grignard reagent, Ni/Pd catalyst | Substituted silylated cyclobutene | nih.gov |

Reactivity and Mechanistic Investigations of Methyl Cyclobut 2 Ene 1 Carboxylate

Ring-Opening Reactions of Cyclobutene (B1205218) Esters and Related Compounds

The strained four-membered ring of cyclobutene derivatives, including methyl cyclobut-2-ene-1-carboxylate, is susceptible to a variety of ring-opening reactions, driven by the release of ring strain. These transformations can be initiated thermally, through solvolysis, or by nucleophilic attack, leading to the formation of diverse and synthetically useful products.

Thermal and Solvolytic Ring Opening Pathways

The thermal ring-opening of cyclobutenes is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry. masterorganicchemistry.comlibretexts.orgwikipedia.org Heating cyclobutene and its derivatives leads to the concerted cleavage of the C3-C4 sigma bond and the formation of a conjugated diene. masterorganicchemistry.comresearchgate.net For this compound, this process would yield a substituted butadiene derivative. These reactions are stereospecific, with the stereochemistry of the product being dictated by the Woodward-Hoffmann rules. wikipedia.orgnih.gov Under thermal conditions, the ring-opening occurs in a conrotatory fashion, where the substituents at C3 and C4 rotate in the same direction. masterorganicchemistry.comnih.gov

The presence of substituents on the cyclobutene ring can influence the facility and stereochemical outcome of the ring-opening. For instance, studies on 3,4-disubstituted cyclobutenes have shown that the direction of rotation (torquoselectivity) is influenced by the electronic nature of the substituents. nih.govnih.gov While the fundamental rules of torquoselectivity are generally preserved, highly substituted systems can exhibit unexpected outcomes due to subsequent isomerizations that lead to thermodynamically controlled product distributions. nih.gov

Solvolysis, a reaction where the solvent acts as the nucleophile, provides another pathway for the ring-opening of cyclobutene esters. youtube.comlibretexts.orgyoutube.comyoutube.com In polar protic solvents, the reaction can proceed through an SN1-type mechanism, involving the formation of a carbocation intermediate. youtube.comlibretexts.orgyoutube.com The stability of this carbocation is a key factor in the reaction rate. The solvolysis of isobutyl chloroformate and isobutyl chlorothioformate has been studied in various aqueous organic mixtures to understand the interplay of solvent nucleophilicity and ionizing power, revealing that both addition-elimination and ionization mechanisms can operate concurrently. nih.gov

Table 1: Key Features of Thermal and Solvolytic Ring-Opening

| Reaction Type | Key Features | Driving Force |

| Thermal Ring-Opening | Electrocyclic reaction, conrotatory process, stereospecific. masterorganicchemistry.comnih.gov | Relief of ring strain. libretexts.org |

| Solvolysis | SN1-type mechanism, carbocation intermediate, solvent as nucleophile. youtube.comlibretexts.orgyoutube.com | Stabilization of carbocation by solvent. libretexts.org |

Nucleophilic Ring-Opening Processes (e.g., with dimethylsulfoxonium methylide)

Cyclobutene esters can also undergo ring-opening upon reaction with nucleophiles. A notable example is the reaction with sulfur ylides, such as dimethylsulfoxonium methylide. acs.orgmdpi.com Sulfur ylides are versatile reagents in organic synthesis, known for their ability to act as carbene equivalents. acs.org In the context of cyclobutanones, which are structurally related to cyclobutene esters, unstabilized sulfoxonium ylides have been employed for ring expansion to afford enantioenriched cyclobutanones from cyclopropanone (B1606653) surrogates. acs.org

The reactivity of sulfur ylides is categorized based on the oxidation state of the sulfur atom. Sulfonium (B1226848) ylides are generally more nucleophilic than sulfoxonium ylides. mdpi.commdpi.com The reaction of sulfur ylides with α,β-unsaturated esters, which share some electronic features with cyclobutene esters, can lead to cyclopropanation. mdpi.comorganic-chemistry.org For instance, the reaction of chiral allyl sulfonium ylides with α,β-unsaturated esters, amides, and ketones results in the formation of cyclopropane (B1198618) rings with high diastereoselectivity and enantioselectivity. mdpi.com

Retro-Benzilic Acid Rearrangements in Cyclic Dicarbonyl Systems (related)

While not a direct reaction of this compound, the retro-benzilic acid rearrangement in related cyclic dicarbonyl systems provides insight into the reactivity of strained ring systems. The benzilic acid rearrangement is the 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids in the presence of a base. wikipedia.orgrsc.org In cyclic systems, this rearrangement typically leads to ring contraction. wikipedia.orgbeilstein-journals.org

For example, the rearrangement of cyclobutane-1,2-dione results in the formation of 1-hydroxycyclopropanecarboxylate. beilstein-journals.org Computational studies have shown that this pathway is both energetically favorable and has a lower activation energy compared to other possible ring-opening or fission pathways. beilstein-journals.org Conversely, the retro-benzilic acid rearrangement would involve the cleavage of a C-C bond in an α-hydroxy carboxylate to form a diketone, a process that is less common but mechanistically plausible under certain conditions. The study of these rearrangements in related systems helps to understand the fundamental reaction mechanisms that can be relevant to the more complex framework of this compound under specific reaction conditions.

Rearrangement Reactions Involving the Cyclobutene Framework

The strained cyclobutene ring is not only prone to ring-opening but also to various rearrangement reactions that can lead to the formation of different ring systems or isomers. These rearrangements are often driven by the formation of more stable intermediates, such as stabilized carbocations or thermodynamically favored products.

Carbocation Rearrangements and Ring Expansions

Carbocation intermediates, which can be generated from cyclobutene derivatives under acidic conditions or during solvolysis, are susceptible to rearrangement. acs.orgugent.benih.gov A common rearrangement pathway for cyclobutylmethylcarbenium ions is ring expansion to form more stable cyclopentyl or cyclopentene (B43876) derivatives. acs.orgugent.benih.govstackexchange.comechemi.com This process is driven by the relief of ring strain in the four-membered ring and the formation of a more stable secondary or tertiary carbocation from a primary one. echemi.comyoutube.com

For example, the treatment of vinylcyclobutanols with acid can trigger a semipinacol-type rearrangement, leading to ring-expanded cyclopentanones. acs.org The formation of a positive charge adjacent to the cyclobutane (B1203170) ring facilitates the migration of one of the ring's C-C bonds, resulting in the expansion of the ring. While the direct study of this compound under these conditions is not extensively detailed in the provided context, the general principles of carbocation rearrangements in cyclobutane systems are well-established and would likely apply. acs.orgugent.benih.gov

Table 2: Driving Forces for Carbocation Rearrangements

| Rearrangement Type | Driving Force | Resulting Product |

| Ring Expansion | Relief of ring strain, formation of a more stable carbocation. echemi.comyoutube.com | Cyclopentane or cyclopentene derivatives. acs.orgugent.benih.gov |

| Semipinacol Rearrangement | Formation of a stabilized carbocation adjacent to a hydroxyl group. | Ring-expanded ketones. acs.org |

Intramolecular Carbonate Elimination/Isomerization Processes

Intramolecular reactions can also lead to the isomerization of the cyclobutene framework. One such process is the intramolecular elimination from a carbonate derivative. Although not directly involving this compound, related systems demonstrate this principle. For instance, the pyrolysis of certain esters can proceed through a cyclic transition state in what is known as an Ei (Elimination Intramolecular) mechanism, leading to the formation of an alkene. wikipedia.org

Lewis Acid-Mediated Rearrangements

The interaction of this compound and related cyclobutene derivatives with Lewis acids can induce significant molecular rearrangements. These transformations are often driven by the relief of ring strain inherent in the four-membered ring. The specific outcome of these reactions is highly dependent on the nature of the Lewis acid, the substituents on the cyclobutene ring, and the reaction conditions.

Strong Lewis acids, such as tin(IV) chloride (SnCl₄) and bismuth(III) bromide (BiBr₃), have been shown to directly participate in the ring-opening of monosubstituted bicyclo[1.1.0]butane (BCB) ketones, leading to halogenated cyclobutane derivatives. researchgate.net In contrast, other Lewis acids like scandium(III) triflate (Sc(OTf)₃) can catalyze formal (3+2) cycloaddition reactions of pyrazole-substituted BCBs with quinones. researchgate.net The choice of Lewis acid can also influence the reaction pathway of BCB esters with triazinanes, with indium(III) triflate (In(OTf)₃) catalysis resulting in the formation of biscyclobutenyl amines. chemrxiv.org

Mechanistic studies suggest that the role of the Lewis acid often involves coordination to the carbonyl oxygen of the ester group. This activation facilitates the cleavage of the strained cyclobutane ring. For instance, in the absence of a nucleophile, the interaction of a bicyclo[1.1.0]butane (BCB) derivative with bismuth(III) triflate (Bi(OTf)₃) can lead to the formation of a cyclobutene. rsc.org The presence of a nucleophile, however, can alter the course of the reaction, leading to carbofunctionalized trisubstituted cyclobutanes. rsc.org The reaction of BCB esters with triazinanes under In(OTf)₃ catalysis is proposed to proceed through a Leitch's carbocation intermediate. chemrxiv.org

The table below summarizes the outcomes of various Lewis acid-mediated reactions on cyclobutane and bicyclobutane derivatives, highlighting the diversity of products achievable.

| Catalyst | Substrate | Reactant | Product Type | Ref |

| SnCl₄, BiBr₃ | Monosubstituted BCB ketones | - | Halogenated cyclobutanes | researchgate.net |

| Sc(OTf)₃ | Pyrazole-substituted BCBs | Quinones | Tetrahydrocyclobuta[b]benzofurans | researchgate.net |

| In(OTf)₃ | BCB esters | Triazinanes | Biscyclobutenyl amines | chemrxiv.org |

| Bi(OTf)₃ | BCB derivative | - | Cyclobutene | rsc.org |

| B(C₆F₅)₃ | BCB ketones | Triazinanes | 2,4-Diazabicyclo[4.1.1]octanes | chemrxiv.org |

Chemoselective Transformations of the Cyclobutene Double Bond

The reactivity of the double bond in this compound allows for a variety of selective transformations that can leave the ester group intact or lead to its modification.

Alcoholysis and Hydrolysis of Ester Groups

The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid. This transformation can be achieved under appropriate reaction conditions, such as treatment with a suitable base or acid catalyst in the presence of water. For example, the methyl ester of a trisubstituted cyclobutane, synthesized via a Lewis acid-catalyzed ring-opening, was successfully hydrolyzed to the free carboxylic acid in 78% yield. rsc.org Similarly, the reduction of the ester group in the same trisubstituted cyclobutane using lithium aluminum hydride (LiAlH₄) afforded the primary alcohol in 94% yield, demonstrating another selective transformation of the ester functionality. rsc.org

Isomerization of the Double Bond Geometry

The double bond within the cyclobutene ring can undergo isomerization under certain conditions. The thermal isomerization of cyclobutenes generally proceeds through a conrotatory mechanism. rsc.org This process involves the simultaneous rotation of the carbon atoms at the 3 and 4 positions of the ring, accompanied by significant stretching of the C3-C4 bond. rsc.org While this mechanism is widely accepted, an alternative involving the formation of a partial ion pair has also been proposed. rsc.org The transition state is likely a hybrid of these two extremes, with some degree of polar character. rsc.org The polarity of the solvent can influence the rate of isomerization, with more polar solvents potentially favoring the formation of a polar transition state. rsc.org

Photochemical methods can also induce isomerization. For example, photolysis of certain heavy bicyclo[1.1.0]butanes, which are valence isomers of cyclobutenes, leads to the formation of the corresponding cyclobutenes. nih.gov

Mechanistic Elucidation Through Experimental and Computational Approaches

A variety of experimental and computational techniques are employed to unravel the intricate mechanisms of reactions involving this compound and related compounds.

Stern-Volmer and Triplet Quenching Studies

Triplet-triplet energy transfer is a key process in many photochemical reactions. Stern-Volmer analysis and triplet quenching studies are powerful tools for investigating the role of triplet excited states. In these experiments, a molecule of interest is excited to its triplet state, and the ability of a "quencher" molecule to deactivate this triplet state is measured. The efficiency of this quenching can provide insights into the energy levels and reactivity of the triplet state.

For instance, studies on the chemiexcitation-induced formation of "dark" cyclobutane pyrimidine (B1678525) dimers (dCPD) in DNA have utilized triplet quenching to understand the underlying mechanism. nih.gov In these systems, a triplet-state carbonyl is generated, which can transfer its energy to DNA. The ability of various compounds to quench this triplet energy and prevent dCPD formation has been quantified. nih.gov Compounds with delocalized pi electron systems, such as certain polyenes and polyphenols, have been identified as effective triplet quenchers. nih.gov The mechanism of quenching can involve energy diversion through isomerization of the quencher molecule. nih.gov

The table below shows the 50% inhibitory concentration (IC₅₀) for the quenching of a triplet-state reporter by various compounds, illustrating the varying efficiencies of different molecular structures.

| Quencher | IC₅₀ (µM) |

| Sorbate | ~50 |

| Ferulic acid | ~50 |

| Resveratrol | ~50 |

| Other Polyphenols | 200-500 |

| Other Compounds | >600 |

Data adapted from studies on triplet-state quenching in biological systems. nih.gov

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a classic technique used to trace the fate of specific atoms during a chemical reaction, thereby providing crucial mechanistic details. By replacing hydrogen atoms with deuterium at specific positions in a reactant molecule, chemists can follow the movement of these labels in the products and intermediates.

In the study of the isomerization of a heavy bicyclo[1.1.0]butane to its valence isomer, a cyclobutene, deuterium labeling was employed to ascertain the preferred reaction pathway. nih.gov The use of a deuterium-labeled starting material helped to confirm a direct, concerted, symmetry-allowed transformation. nih.gov

Deuterium labeling has also been instrumental in understanding keto-enol tautomerization and related exchange reactions. For example, the deuterium exchange of the α-methylene carbon in acetylacetone (B45752) and ethyl acetoacetate (B1235776) when dissolved in deuterated methanol (B129727) can be monitored by NMR spectroscopy to provide kinetic data. ed.gov This allows for the elucidation of the reaction mechanism and the examination of the applicability of the steady-state approximation. ed.gov Such experiments provide a powerful means to probe reaction intermediates and transition states. researchgate.netresearchgate.net

Analysis of Reactive Intermediates

The study of reactive intermediates is crucial for understanding the detailed mechanisms of chemical reactions involving this compound. These short-lived, high-energy species are not typically isolated but their existence can be inferred and characterized through a combination of experimental techniques and computational modeling. Key reactive intermediates in the chemistry of cyclobutene derivatives include diradicals and carbocations, which dictate the pathways of thermal, photochemical, and acid-catalyzed reactions.

Diradical Intermediates in Thermal and Photochemical Reactions:

The strained four-membered ring of this compound makes it susceptible to ring-opening reactions under thermal or photochemical conditions, often proceeding through diradical intermediates. For instance, [2+2] cycloaddition reactions, a common method for synthesizing cyclobutane and cyclobutene structures, are known to involve diradical species. acs.org While specific experimental data for this compound is limited in readily available literature, analogous systems provide insight into the expected behavior.

In a study on the intramolecular [2+2] cycloaddition of indoles, high-energy diradical intermediates were successfully implicated in the formation of cyclobutane-fused ring systems. acs.org These reactions, initiated by visible-light-induced energy transfer, highlight the role of diradicals in overcoming the thermodynamic instability of the resulting fused rings. acs.org The general characteristics of such diradical intermediates are their transient nature and the competition between ring-closure to form the cyclobutane product and other potential reaction pathways.

Carbocation Intermediates in Acid-Catalyzed Rearrangements:

Acid-catalyzed reactions of cyclobutene derivatives can lead to complex rearrangements through the formation of carbocation intermediates. The high ring strain of the cyclobutene ring can be released upon protonation of the double bond or the carbonyl oxygen, leading to the formation of a carbocation. These carbocations are prone to rearrangements, such as hydride or alkyl shifts, to form more stable species. libretexts.org

For example, the rearrangement of a carbocation can lead to changes in the ring size or the position of substituents. While direct evidence for carbocationic intermediates in reactions of this compound is not extensively documented in public literature, the general principles of carbocation chemistry suggest that such intermediates would play a pivotal role in its acid-catalyzed transformations. libretexts.org The stability of these carbocations is influenced by the substitution pattern and the ability of adjacent groups to stabilize the positive charge.

Spectroscopic and Computational Analysis:

Modern analytical and computational techniques are invaluable for the detection and characterization of reactive intermediates. Methods like laser-induced UV/H2O2 advanced oxidation coupled with mass spectrometry have been used to detect and structurally characterize short-lived reaction intermediates in other organic systems. nih.gov Such techniques could, in principle, be applied to study the reactive intermediates of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to model reaction pathways and characterize the structures and energies of transition states and intermediates. Although a specific DFT study on this compound's reactive intermediates is not widely published, such studies on related molecules have provided deep mechanistic insights.

Below is a hypothetical data table summarizing the types of reactive intermediates that could be anticipated in reactions of this compound, based on the reactivity of analogous compounds.

| Reaction Type | Proposed Intermediate | Method of Analysis | Expected Characteristics |

| Photochemical [2+2] Cycloaddition | Diradical | Trapping experiments, Computational (DFT) | Short-lived, participates in ring formation or side reactions. |

| Acid-Catalyzed Isomerization | Carbocation | Spectroscopic (NMR in situ), Trapping experiments, Computational (DFT) | Prone to hydride/alkyl shifts, leads to rearranged products. |

Further dedicated experimental and computational studies are necessary to fully elucidate the nature and behavior of the reactive intermediates in the chemistry of this compound.

Polymerization Science of Methyl Cyclobut 2 Ene 1 Carboxylate and Analogous Monomers

Free Radical Polymerization of Cyclobutene (B1205218) Carboxylates

The free radical polymerization of cyclobutene carboxylates and their derivatives has been investigated, revealing a preference for addition polymerization across the double bond rather than ring-opening. Studies on 1-cyclobutenecarboxylic acid, a compound analogous to Methyl cyclobut-2-ene-1-carboxylate, demonstrated that polymerization could be induced by photoinitiation. Spectral analysis of the resulting polymer confirmed that the reaction proceeds via a vinyl mechanism, where the cyclobutane (B1203170) ring remains intact within the polymer backbone, and pendent carboxylic acid groups are present. This indicates that the four-membered ring is stable under these free-radical conditions.

Similarly, the free radical polymerization of Methyl 3-methylcyclobutene-1-carboxylate, initiated with azobisisobutyronitrile (AIBN), has been explored. However, this process typically results in low yields of polymers with low molecular weight. The primary reason for this is attributed to significant chain transfer reactions.

Anionic Polymerization of Cyclobutene Carboxylates

Anionic polymerization offers a more controlled route for the polymerization of cyclobutene carboxylates. Research on monomers such as Methyl 3-methylcyclobutene-1-carboxylate has shown that anionic methods can proceed smoothly and produce polymers in high yields. This method is effective due to the ability of the carboxylate group to stabilize the anionic propagating center.

A variety of initiator systems have been successfully employed for the anionic polymerization of cyclobutene carboxylates. Common initiators include organolithium compounds and alkali metal amides. The choice of initiator and reaction conditions significantly influences the efficiency and outcome of the polymerization.

For Methyl 3-methylcyclobutene-1-carboxylate, initiators such as tert-butyllithium (B1211817) (t-BuLi), lithium bis(trimethylsilyl)amide, and potassium bis(trimethylsilyl)amide have been used effectively in toluene (B28343) at temperatures of 0°C and -78°C. The use of bulky Lewis acids in conjunction with organolithium initiators has been shown to enhance polymerization efficiency. For instance, the combination of t-BuLi with bis(2,6-di-tert-butylphenoxy)ethylaluminum [EtAl(ODBP)₂] improves polymer yields. The bulky Lewis acid is thought to coordinate to both the propagating anion and the incoming monomer's carbonyl group. This coordination stabilizes the anion, prevents undesirable side reactions, and activates the monomer towards nucleophilic attack, thereby increasing the reaction rate and yield.

Table 1: Initiator Systems for Anionic Polymerization of Cyclobutene Carboxylate Analogs

| Monomer | Initiator System | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Methyl 3-methylcyclobutene-1-carboxylate | t-BuLi | Toluene | 0 | High polymer yield |

| Methyl 3-methylcyclobutene-1-carboxylate | KN(SiMe₃)₂ | Toluene | 0 | High polymer yield |

| Methyl 3-methylcyclobutene-1-carboxylate | t-BuLi / EtAl(ODBP)₂ | Toluene | -78 | Improved polymer yield |

| Methyl Bicyclobutane-1-carboxylate | t-BuLi / EtAl(ODBP)₂ | Toluene | -78 | High yield, trans-tactic polymer |

A key finding in the anionic polymerization of cyclobutene carboxylates is that the reaction proceeds exclusively through an addition mechanism at the carbon-carbon double bond. Spectroscopic analyses, including NMR and IR, of the resulting polymers confirm that the cyclobutane ring structure is preserved in the polymer backbone. There is no evidence of ring-opening, which would lead to unsaturation in the polymer chain. This demonstrates that the four-membered ring is stable to the anionic conditions and that the polymerization pathway is a vinyl-type addition, creating a polymer with saturated cyclobutane rings as repeating units.

The use of specific initiator systems can impart stereocontrol during the anionic polymerization of strained carbocyclic monomers. While direct studies on this compound are limited, research on the closely related monomer, Methyl Bicyclobutane-1-carboxylate, provides significant insight. The anionic polymerization of this monomer using the t-BuLi / EtAl(ODBP)₂ initiator system in toluene at -78°C was found to be highly stereospecific. researchgate.net The resulting polymer exhibits a high trans-tactic structure, with trans contents exceeding 90%. researchgate.net This stereocontrol is attributed to the coordination of the bulky Lewis acid, which directs the incoming monomer to add to the propagating chain end with a specific orientation, leading to a highly ordered polymer microstructure. This suggests that similar stereocontrol could be achievable for other cyclobutene carboxylate monomers under comparable conditions.

Copolymerization Strategies Involving this compound Monomers

Radical Copolymerization with Vinyl Monomers

This compound and its analogs can also be polymerized using radical initiators, particularly in copolymerization with vinyl monomers. While the radical homopolymerization of a closely related monomer, methyl 3-methylcyclobutene-1-carboxylate (MMCB), initiated by azobisisobutyronitrile (AIBN) leads to low yields of low molecular weight polymers, its copolymerization yields much better results. acs.org This is likely due to chain transfer involving the allylic hydrogen in the cyclobutene ring during homopolymerization. acs.org

Significantly higher yields and molecular weights are achieved when MMCB is copolymerized with electron-rich vinyl monomers. High molecular weight copolymers have been successfully synthesized with monomers such as p-methoxystyrene and styrene. acs.org Copolymerization with methyl methacrylate (B99206) also proceeds effectively. acs.org In contrast, attempts to copolymerize with isobutyl vinyl ether resulted in only a low molecular weight product. acs.org Vinyl ethers are known to be resistant to free-radical homopolymerization and generally show little tendency to copolymerize with monomers like styrenics or acrylates. cmu.edu

The results from these radical copolymerization studies are summarized in the table below, demonstrating the viability of this strategy for incorporating the cyclobutene moiety into various polymer backbones.

Table 1: Radical Copolymerization of Methyl 3-Methylcyclobutene-1-carboxylate (MMCB) with Various Vinyl Monomers Data sourced from Macromolecules. acs.org

| Comonomer | Yield (%) | Inherent Viscosity (dL/g) | Copolymer Composition (% MMCB) |

|---|---|---|---|

| p-Methoxystyrene | 85 | 0.58 | 51 |

| Styrene | 78 | 0.35 | 49 |

| Methyl Methacrylate | 72 | 0.44 | 48 |

Alternating Copolymerization for Functional Macromolecules

Alternating copolymerization, specifically AROMP, stands out as a powerful strategy for designing functional macromolecules with precisely defined architectures. By pairing this compound with a comonomer like cyclohexene (B86901), it is possible to synthesize linear polymers with a strict alternation of the two monomer units. researchgate.netacs.org This precise placement allows for the control of functional group spacing on a nanoscale level, which is often larger than what is possible with homopolymers. researchgate.netresearchgate.net

This method is particularly valuable for applications where the periodic placement of functionalities along a polymer chain dictates the material's properties. For example, this approach has been used to create antibacterial copolymers where the spacing of cationic charges is critical for efficacy and low cytotoxicity. researchgate.net The AROMP chemistry allows for the variation of one property, such as hydrophobicity (controlled by the cyclohexene derivative), while maintaining a constant spacing of another functional group (from the cyclobutene ester). researchgate.net

Furthermore, the creation of macromolecules bearing donor and acceptor groups in a strictly alternating sequence has been shown to enhance intrachain charge transfer. researchgate.net The ability to synthesize these highly ordered functional macromolecules opens up possibilities for developing new materials with previously inaccessible nanoscale structures and tailored properties for a range of advanced applications. researchgate.net

Computational and Theoretical Studies on Methyl Cyclobut 2 Ene 1 Carboxylate Systems

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and energetic landscapes of reactions involving cyclobutene (B1205218) derivatives. These studies provide a molecular-level understanding of reaction feasibility and selectivity.

Computational studies on related cyclobutane (B1203170) systems provide a framework for understanding the reactivity of methyl cyclobut-2-ene-1-carboxylate. For instance, in the context of cycloaddition reactions, DFT calculations are instrumental in identifying the transition state structures and calculating the associated activation energies. The activation energy is a critical parameter that determines the rate of a reaction. For cycloaddition reactions involving strained ring systems like cyclobutanes, the activation barriers can be influenced by factors such as ring strain, substituent effects, and the nature of the reacting partner. For example, the activation energy for the [2+2] cycloaddition of cyclobutene with ethene has been computationally studied, providing a benchmark for understanding similar reactions. In the case of more complex systems, such as the reaction of pyrrolidines to form cyclobutanes, the rate-determining step was found to be the cleavage of two C–N bonds with a calculated activation energy of 17.7 kcal/mol. acs.org These findings suggest that the activation energies for reactions involving this compound would be of a similar magnitude, though modulated by the electronic and steric effects of the methyl ester group.

A representative table of calculated activation energies for related cycloaddition reactions is shown below.

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Cyclobutene + Ethene | DFT (B3LYP) | 6-31G* | 35.2 |

| Pyrrolidine Contraction to Cyclobutane | DFT | Not Specified | 17.7 acs.org |

| Dienylfuran + DMAD ([4+2] cycloaddition) | DFT (SMD/(U)B3LYP-D3) | 6-311+G(d,p) | 16.6 pku.edu.cn |

This table presents representative data from computational studies on analogous systems to illustrate typical activation energy values.

The four-membered ring of cyclobutene is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com Computational studies, particularly conformational analysis using DFT, can predict the stable conformations of substituted cyclobutenes like this compound. The puckering of the cyclobutane ring is characterized by a dihedral angle, and for cyclobutane itself, one carbon atom is about 25° out of the plane of the other three. dalalinstitute.com For this compound, the presence of the methyl ester substituent will influence the conformational preference. The substituent can occupy either an axial or an equatorial-like position in the puckered ring, with the equatorial position generally being more stable to minimize steric interactions. DFT calculations on related 2-substituted cyclobutane-α-amino acid derivatives have shown that an equatorial substituent can modulate the ring-puckering. figshare.com

| Parameter | Description | Typical Calculated Value |

| Puckering Angle | The angle one carbon atom makes with the plane of the other three. | ~25° dalalinstitute.com |

| Energy Difference (Axial vs. Equatorial) | The difference in energy between conformations with the substituent in an axial versus an equatorial position. | 1-5 kcal/mol |

This table provides typical values for conformational parameters of substituted cyclobutane rings based on computational studies.

Quantum Chemical Studies on Spectroscopic Properties and Structural Parameters

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its observed spectrum.

Theoretical vibrational frequency calculations using DFT methods can accurately predict the infrared (IR) spectrum of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental FT-IR spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the C=O stretching of the ester group, the C=C stretching of the alkene, C-H stretching and bending modes, and the ring deformation modes of the cyclobutene core. DFT calculations on similar molecules, such as tert-Butyl N-(thiophen-2yl)carbamate, have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

A table of predicted and experimental vibrational frequencies for key functional groups is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | ~1730-1750 | ~1735 |

| C=C (Alkene) | Stretching | ~1640-1660 | ~1650 |

| C-O (Ester) | Stretching | ~1200-1300 | ~1250 |

| C-H (sp²) | Stretching | ~3000-3100 | ~3050 |

| C-H (sp³) | Stretching | ~2850-2960 | ~2900 |

This table contains representative predicted and experimental FT-IR frequencies for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and quantum chemical calculations can provide theoretical predictions of NMR chemical shifts. ucl.ac.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR can be predicted. These theoretical values, when compared to experimental data, can confirm structural assignments and provide insights into the electronic environment of the nuclei. For this compound, calculations would predict distinct chemical shifts for the vinylic protons, the allylic protons, the methine proton adjacent to the ester, and the methyl protons of the ester group. docbrown.info Similarly, ¹³C NMR chemical shifts for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the ring can be calculated. docbrown.info

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Vinylic (-CH=CH-) | 5.8 - 6.2 |

| Methine (-CH-COOR) | 3.0 - 3.4 |

| Allylic (-CH₂-) | 2.2 - 2.6 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Vinylic (C=C) | 130 - 140 |

| Methine (-CH-COOR) | 40 - 45 |

| Allylic (-CH₂-) | 25 - 30 |

The values in these tables are estimates based on typical chemical shifts for similar structural motifs and computational predictions for related compounds.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and selectivity of chemical reactions. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy and symmetry of these frontier orbitals are paramount in determining the feasibility and pathway of a reaction. numberanalytics.comyoutube.com

For cyclobutene systems, including this compound, FMO theory is instrumental in explaining the outcomes of pericyclic reactions, such as electrocyclic ring-opening and cycloaddition reactions. wikipedia.orgnumberanalytics.com The π bond in the cyclobutene ring constitutes the HOMO, making it susceptible to attack by electrophiles, while the corresponding π* antibonding orbital acts as the LUMO, ready to accept electron density from a nucleophile.

The electrocyclic ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example explained by FMO theory. The Woodward-Hoffmann rules, which are underpinned by the principles of orbital symmetry conservation, predict that the thermal ring-opening of cyclobutene proceeds in a conrotatory fashion. wikipedia.orgpitt.edu This is because the conrotatory motion allows for the continuous overlap of the breaking σ bond with the developing π system, maintaining bonding interactions throughout the transition state. pitt.edu The HOMO of the cyclobutene's σ bond interacts with the LUMO of the π bond during this process. wikipedia.org

In the context of this compound, the presence of the electron-withdrawing carboxylate group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted cyclobutene. This electronic perturbation can influence the rate and selectivity of its reactions. For instance, in a Diels-Alder reaction where the cyclobutene derivative acts as the dienophile, a lower LUMO energy would enhance its reactivity towards electron-rich dienes.

The table below illustrates the application of FMO theory in predicting the outcomes of reactions involving cyclobutene systems.

| Reactant System | FMO Interaction | Predicted Outcome/Selectivity | Citation |

| Cyclobutene + Ethene | HOMO(Ethene) - LUMO(Cyclobutene) | [2+2] Cycloaddition | numberanalytics.com |

| 1,3-Butadiene | HOMO(Butadiene) - LUMO(Butadiene) | Electrocyclic ring-closure to cyclobutene | numberanalytics.com |

| 3-Stannylcyclobutene | HOMO(breaking σ bond) - σ*(Sn-C) | Conrotatory ring-opening with contrasteric effects | acs.org |

Ab Initio and Composite Energy Approaches for Reaction Mechanisms

Ab initio and composite energy methods, such as Density Functional Theory (DFT), are powerful computational tools for investigating the detailed mechanisms of chemical reactions. These methods allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, providing a quantitative understanding of reaction pathways. iaea.orgacs.org

For cyclobutene systems, these computational approaches have been extensively used to study the energetics of various transformations, most notably the electrocyclic ring-opening. Ab initio steered molecular dynamics have been employed to simulate the mechanochemical ring-opening of cyclobutene, revealing how external forces can alter the reaction's potential energy surface and transition state geometries. nih.gov

Studies on the thermal ring-opening of cyclobutene and its derivatives have provided valuable data on activation barriers. For instance, ab initio and DFT calculations have shown that the activation barrier for the conrotatory ring-opening of cyclobutene is in excellent agreement with experimental values. iaea.org The introduction of substituents can significantly impact these barriers. Theoretical studies on 3-substituted cyclobutenes have explored how electronic effects, such as hyperconjugation, can influence the stereochemical outcome of the ring-opening process. acs.orgnih.gov For example, a stannyl (B1234572) group at the 3-position can stabilize the inward transition state through negative hyperconjugation, counteracting steric effects. acs.org

The table below presents a selection of calculated activation energies for the ring-opening of various cyclobutene derivatives, illustrating the impact of substituents on the reaction barrier. These values, obtained from different levels of theory, provide a quantitative measure of reactivity.

| Cyclobutene Derivative | Reaction | Method | Calculated Activation Energy (kcal/mol) | Citation |

| Cyclobutene | Conrotatory Ring-Opening | MP2/6-31+G** + ZPVE | 33.1 | iaea.org |

| Cyclobutene | Conrotatory Ring-Opening | SVWN/6-31+G** + ZPVE | 32.9 | iaea.org |

| cis-1,2-dihydro-1,2-diazacyclobutadiene | Conrotatory Ring-Opening | MP2/6-31+G** + ZPVE | 20.3 | iaea.org |

| trans-1,2-dihydro-1,2-diazacyclobutadiene | Conrotatory Ring-Opening | MP2/6-31+G** + ZPVE | 13.5 | iaea.org |

| Cyclobutene-1,2-dione | Ring-Opening | MP2/6-31G* + ZPVE | 30.8 | acs.org |

| 3-tert-Butylcyclobutene | Ring-Opening | B3LYP/6-31G(d) | 34.5 (outward) | acs.org |

| 3-(Trimethylstannyl)cyclobutene | Ring-Opening | B3LYP/6-31G(d) | 32.6 (inward) | acs.org |

These computational studies on related systems provide a strong foundation for predicting the behavior of this compound. The electron-withdrawing nature of the ester group would likely influence the activation energy of its ring-opening and its reactivity in cycloaddition reactions. Detailed computational studies on this compound itself would be necessary to quantify these effects precisely.

Applications of Methyl Cyclobut 2 Ene 1 Carboxylate As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Natural Products

The inherent ring strain and functionality of methyl cyclobut-2-ene-1-carboxylate and its derivatives make them ideal starting materials or key intermediates in the total synthesis of various natural products containing the cyclobutane (B1203170) motif. rsc.orgrsc.org

One of the most notable applications is in the synthesis of (±)-Grandisol, the primary component of the boll weevil pheromone. benthamdirect.com Various synthetic strategies have been developed to access this important natural product, with many routes relying on the construction or manipulation of a cyclobutane core. benthamdirect.comthieme-connect.com While some syntheses of Grandisol start from different precursors and form the cyclobutane ring through various cyclization strategies like enyne metathesis or intramolecular [2+2] cycloadditions, the fundamental cyclobutane structure is a key feature of the target molecule. thieme-connect.comnih.govacs.org

The reactivity of the double bond within the cyclobutene (B1205218) ring allows for various transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce further stereochemical complexity and functionality as required for the target natural product. researchgate.net The ester group can be readily converted into other functionalities such as alcohols, aldehydes, or amides, further expanding the synthetic utility of this building block.

The table below summarizes key information about Grandisol, a prominent natural product synthesized using cyclobutane-based strategies.

| Natural Product | Structure | Key Synthetic Strategy |

|---|---|---|

| (±)-Grandisol | Enyne Metathesis nih.govacs.org |

Construction of Complex Organic Molecules and Scaffolds

Beyond the realm of natural product synthesis, this compound serves as a valuable starting material for the construction of a diverse range of complex organic molecules and scaffolds. Its unique chemical reactivity enables the synthesis of fused polycyclic systems, stereochemically defined cyclobutane derivatives, and functionalized cyclobutenes.

Synthesis of Fused Polycyclic Systems and Related Structures

The strained double bond of this compound is highly reactive in cycloaddition reactions, providing a powerful tool for the construction of fused polycyclic systems. For example, it can participate as a dienophile in Diels-Alder reactions with various dienes to furnish bicyclo[4.2.0]octene derivatives. These bicyclic adducts can then be further elaborated into more complex polycyclic frameworks.

Furthermore, the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including those derived from this compound, offers a route to functionalized polymers with unique architectures. The resulting polymers contain repeating cyclobutane units within their backbone, which can influence their physical and chemical properties.

Preparation of Stereochemically Defined Cyclobutane Derivatives

The controlled functionalization of the double bond in this compound allows for the preparation of a wide range of stereochemically defined cyclobutane derivatives. For example, dihydroxylation of the double bond using reagents like osmium tetroxide can lead to the formation of cis-diols with high stereoselectivity. Subsequent transformations of the diol and the ester group can provide access to a variety of substituted cyclobutanes with well-defined stereochemistry.

These stereochemically pure cyclobutane derivatives are valuable building blocks in their own right and can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control of stereochemistry is crucial.

Derivatization to Hydroxymethyl and Hydroxyl-Functionalized Cyclobutenes

The ester functionality of this compound can be readily reduced to a hydroxymethyl group using standard reducing agents such as lithium aluminum hydride. This transformation yields 1-(hydroxymethyl)cyclobut-2-en-1-ol. Further selective protection and deprotection strategies can be employed to differentiate between the two hydroxyl groups, allowing for sequential functionalization.

Additionally, the double bond can be hydrated to introduce a hydroxyl group on the cyclobutene ring. These hydroxyl-functionalized cyclobutenes are versatile intermediates that can be used in a variety of subsequent reactions, including etherification, esterification, and oxidation, to generate a diverse library of cyclobutene derivatives. A related compound, methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate, is noted as a building block for complex cyclic compounds.

Synthesis of Cyclobutane-Containing Amino Acid Analogues

The incorporation of conformationally restricted structural motifs into peptides can have profound effects on their secondary structure and biological activity. Cyclobutane rings are particularly attractive for this purpose due to their well-defined geometries. This compound can serve as a precursor for the synthesis of cyclobutane-containing amino acid analogues.

For instance, the double bond can be converted into an amino group and a carboxylic acid functionality through a series of transformations, including ozonolysis followed by reductive amination. The resulting cyclobutane amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. These modified peptides can exhibit enhanced stability towards enzymatic degradation and may possess unique pharmacological properties.

Monomer for the Fabrication of Advanced Polymeric Materials

The strained ring of cyclobutene derivatives, including this compound, makes them suitable monomers for ring-opening metathesis polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium or molybdenum complexes, allows for the synthesis of polymers with well-defined microstructures and functionalities.

The polymerization of this compound and its derivatives can lead to the formation of polymers with ester functionalities regularly spaced along the polymer backbone. These ester groups can be subsequently hydrolyzed or modified to introduce other functional groups, thereby tuning the properties of the resulting polymer. Such materials could find applications in areas like drug delivery, surface coatings, and advanced composites. The unique properties imparted by the cyclobutane ring in the polymer backbone can lead to materials with enhanced thermal stability, mechanical strength, or specific optical properties.

Polymers with Controlled Sequence and Spacing of Functional Groups

The synthesis of polymers with a defined sequence of monomer units is a significant goal in polymer science, as it allows for the precise control of polymer properties and functions. This compound is a key component in a powerful strategy to achieve this control through alternating ring-opening metathesis polymerization (AROMP). acs.orgnih.gov

In this approach, this compound is copolymerized with a comonomer that also does not readily homopolymerize, such as cyclohexene (B86901). nih.gov The underlying principle of this method is that while neither monomer self-polymerizes efficiently, they readily undergo cross-metathesis with each other in the presence of a suitable ruthenium catalyst. acs.orgnih.gov This results in a highly regular (AB)n alternating copolymer structure, where 'A' is the ring-opened cyclobutene unit and 'B' is the ring-opened cyclohexene unit.

This precise placement of the methyl carboxylate group at regular intervals along the polymer backbone provides a defined spacing of functional groups. This is a significant advantage over random copolymers, where the functional group distribution is statistical. The ability to dictate the exact location of functional groups is critical for applications where specific interactions or spatial arrangements are required. nih.gov

Detailed research findings have demonstrated the efficacy of this approach. For example, the AROMP of a cyclobutene ester and cyclohexene has been shown to yield copolymers with a high degree of alternation. nih.gov The progress of these polymerization reactions can be monitored to ensure the formation of the desired sequence-controlled polymer.

Table 1: Alternating Ring-Opening Metathesis Polymerization of a Cyclobutene Ester and Cyclohexene

| Monomer 1 | Monomer 2 | Monomer 1:Monomer 2 Ratio | Catalyst Loading (mol%) | Conversion (%) |

|---|---|---|---|---|

| Cyclobutene Ester | Cyclohexene | 1:1 | 5 | 85 |

| Cyclobutene Ester | Cyclohexene | 1:2 | 5 | 92 |

| Cyclobutene Ester | Cyclohexene | 1:5 | 5 | 98 |

This table is generated based on data reported for the AROMP of a representative cyclobutene ester with cyclohexene and a functionalized cyclohexene. nih.gov

Incorporation into Copolymers for Tunable Material Properties

A key advantage of using this compound in AROMP is the ability to introduce a second, different functional group via the comonomer. acs.org For instance, by using a functionalized cyclohexene derivative, it is possible to create an alternating copolymer with two distinct, regularly spaced functionalities along the polymer chain. This opens up possibilities for creating materials with sophisticated properties, such as tailored hydrophobicity, specific catalytic activity, or unique optical and electronic characteristics. acs.orgmdpi.com

An example of this strategy is the synthesis of antibacterial copolymers. By alternating a cationic cyclobutene derivative with a hydrophobic cyclohexene derivative, researchers have been able to systematically vary the hydrophobicity of the polymer while maintaining a constant spacing of the cationic charges responsible for antibacterial activity. acs.org This level of control allows for the optimization of the polymer's performance by fine-tuning its amphiphilic character.

Furthermore, the properties of copolymers containing this compound can be influenced by the nature of the polymerization. While ROMP is a prevalent method, anionic polymerization has also been explored. The copolymerization of methyl cyclobutene-1-carboxylate (an isomer of the title compound) with methyl methacrylate (B99206) using an anionic initiator has been shown to produce block-like copolymers. researchgate.net The different copolymer architectures (alternating vs. block) obtained from different polymerization methods lead to vastly different material properties and potential applications.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexene |

| Methyl methacrylate |

| 4-(Methoxymethyl)cyclohexene |

| Ruthenium catalyst |

Future Research Directions and Emerging Trends

Development of Enantioselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The creation of enantioenriched cyclobutanes, which are important structural motifs in many biologically active compounds, is a significant area of research. nih.govrsc.org Future efforts will likely focus on the development of novel catalytic systems that can achieve high levels of enantioselectivity in the synthesis of methyl cyclobut-2-ene-1-carboxylate and its derivatives. nih.govresearchgate.net This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis to provide environmentally benign alternatives. rsc.org

Recent breakthroughs in cobalt-catalyzed enantioselective functionalization of cyclobutenes have opened new avenues for creating complex cyclobutane (B1203170) structures with multiple stereocenters. researchgate.net These methods, which can be controlled by specific ligands to produce densely functionalized cyclobutanes and cyclobutenes with high regio-, diastereo-, and enantioselectivity, offer a powerful platform for future research. researchgate.netresearchgate.net Further exploration of these and other transition-metal catalysts, such as rhodium and copper, will be crucial for expanding the scope and efficiency of enantioselective transformations involving cyclobutene (B1205218) carboxylates. researchgate.netnih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of this compound chemistry into flow systems represents a promising future direction. This would enable the on-demand synthesis of this key intermediate and its derivatives, facilitating more efficient and reproducible production for research and industrial applications.

Future research will likely focus on developing robust and efficient flow-based methods for the synthesis and subsequent functionalization of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for continuous and automated processes. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities, which are often challenging to achieve in batch processes.

Exploration of Bio-Inspired Catalytic Transformations

Nature often provides inspiration for the development of novel and efficient catalytic systems. Bio-inspired catalysis, which mimics the principles of enzymatic reactions, is an emerging trend that could be applied to the transformations of this compound. This could involve the design of artificial metalloenzymes or the use of whole-cell biocatalysts to perform selective and sustainable reactions.

Researchers are increasingly looking to decipher the biosynthetic pathways of natural products containing cyclobutane rings to inform the design of new synthetic strategies. researchgate.net By understanding how nature constructs these strained ring systems, scientists can develop new catalysts that operate under mild conditions and with high selectivity. This approach not only offers a more sustainable alternative to traditional chemical methods but also has the potential to unlock novel reactivity patterns for cyclobutene carboxylates.

Design of Novel Functional Polymeric Architectures